![molecular formula C6H4ClN3 B1521739 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1119280-66-8](/img/structure/B1521739.png)
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8) is a heterocyclic compound with the molecular formula C₆H₄ClN₃ and a molecular weight of 153.57 g/mol. Its structure comprises a pyrrolo[3,2-d]pyrimidine core substituted with a chlorine atom at position 2. Key properties include:
- Melting Point: >230 °C .
- Density: Predicted at 1.531±0.06 g/cm³ .
- pKa: 12.25±0.40 (predicted), indicating moderate basicity .
- Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C due to sensitivity to moisture and oxidation .
- Hazards: Classified as an irritant (H315, H319, H335) .
This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antimicrobial agents .
Mechanism of Action
Target of Action
It is known that pyrrolo[3,2-d]pyrimidine derivatives have been extensively utilized in the design of small molecule inhibitors of purine nucleoside phosphorylase (pnp), dihydrofolate reductase (dhfr), the transient receptor potential channel family, and various kinases . These targets play crucial roles in cellular processes such as cell growth, cell cycle regulation, and signal transduction .
Mode of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may act as dna or rna alkylators . Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, inhibiting DNA replication and RNA transcription .
Biochemical Pathways
Given its potential role as a dna alkylator, it can be inferred that it may affect pathways related to dna replication and rna transcription .
Pharmacokinetics
It is known that the compound’s molecular weight is 15357 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
It is suggested that pyrrolo[3,2-d]pyrimidine derivatives may cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . Additionally, these compounds may increase the activity of caspase 8 and BAX, while decreasing the activity of Bcl2 .
Action Environment
It is known that the compound should be stored in a refrigerator and its shipping temperature is room temperature , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose . This interaction could potentially be leveraged for the treatment of diabetes .
Cellular Effects
The cellular effects of this compound are quite significant. It has been found to exhibit potent cytotoxic effects against various human cancer cell lines . For example, certain derivatives of this compound were found to be highly active against MCF7 cells, a type of breast cancer cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . For instance, it has been found to bind with high affinity to the Bcl2 anti-apoptotic protein . This interaction leads to the up-regulation of pro-apoptotic genes such as P53, BAX, DR4, and DR5, and the down-regulation of anti-apoptotic genes such as Bcl2, Il-8, and CDK4 .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and long-term effects on cellular function .
Metabolic Pathways
It is known that pyrrolo[3,2-d]pyrimidines can interact with a broad range of biological components, including enzymes, peptides, and metabolites .
Biological Activity
2-Chloro-5H-pyrrolo[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a chlorine atom at the 2-position of the pyrrolopyrimidine ring. Its molecular formula is CHClN, with a molar mass of approximately 197.58 g/mol. The compound typically appears as a white to pale yellow crystalline solid.
The biological activity of this compound primarily revolves around its role as a kinase inhibitor.
Targeted Kinases
- Tyrosine Kinases : The compound inhibits specific tyrosine kinases involved in cancer cell signaling pathways, disrupting cellular proliferation and survival.
- Checkpoint Kinase 1 (CHK1) : It has been shown to inhibit CHK1 with an IC value of 687 nM, leading to cell cycle arrest and apoptosis in various cancer cell lines .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
- Breast Cancer Cell Lines : It has demonstrated potent activity against estrogen receptor-positive (T47D) and triple-negative (MDA-MB-436) breast cancer cells .
- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase arrest in MDA-MB-231 cells, indicating its potential as an anticancer agent .
Mechanistic Studies
Mechanistic investigations reveal that the compound induces apoptosis through the modulation of apoptotic proteins. Notably:
- Caspase Activation : Treatment with the compound significantly increases levels of caspase-3 and Bax, while decreasing levels of the anti-apoptotic protein Bcl-2 .
- Flow Cytometry Analysis : Flow cytometry assays have shown increased apoptotic cell populations upon exposure to the compound compared to controls .
Case Studies and Research Findings
Scientific Research Applications
Case Studies
In a study evaluating the effects of pyrrolo[3,2-d]pyrimidine derivatives, compound 5k demonstrated significant cytotoxicity against HepG2 cells, with an increase in apoptotic cell populations from 0.51% in control to 15.63% post-treatment. The study also highlighted the alteration in cell cycle distribution, with an increase in the G0-G1 phase and a decrease in the S and G2/M phases, indicating an antiproliferative effect .
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 5.3 | Induces apoptosis |
MDA-MB-231 | 4.8 | Inhibits proliferation |
HeLa | 6.0 | Alters cell cycle distribution |
Therapeutic Implications
The compound has been identified as an inhibitor of protein tyrosine kinases, particularly Janus Kinase 3 (JAK3). This inhibition is crucial for developing therapies for autoimmune diseases and conditions requiring immunosuppression such as organ transplantation and rheumatoid arthritis .
Clinical Applications
The potential applications include:
- Organ Transplant Rejection : By inhibiting JAK3, the compound can prevent the immune response that leads to transplant rejection.
- Autoimmune Disorders : Conditions like lupus and multiple sclerosis may benefit from the immunosuppressive properties of this compound.
Mechanistic Insights
Pyrrolo[3,2-d]pyrimidines have been studied for their ability to act as colchicine site microtubule depolymerizing agents. These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Efficacy
In a comparative study of various pyrrolo derivatives, those containing substitutions at specific positions showed enhanced potency against tumor cell lines compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing therapeutic efficacy .
Compound | Activity | Potency (GI50) |
---|---|---|
Compound 1 | Microtubule depolymerization | <10 nM |
Compound 2 | Tumor growth inhibition | <20 nM |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine and its derivatives?
The synthesis typically involves multi-step reactions starting with precursors like 3-aminopyrroles or cyano-substituted intermediates. For example, chlorination of pyrrolopyrimidine precursors using reagents like POCl₃ or PCl₅ under reflux conditions is a key step . Alternative methods include cyclization of aminopyrroles with formamidine derivatives in polar solvents (e.g., DMF or ethanol) at elevated temperatures . A specific protocol involves reacting 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine with potassium tert-butoxide in THF at 40°C for 16 hours to introduce alkoxy groups .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., δ 7.37 ppm for pyrrole protons in CDCl₃ ) and chlorine placement.
- Mass Spectrometry : For molecular ion validation (e.g., ESI-HRMS confirming [M+H]+ at m/z 226.0752 ).
- IR Spectroscopy : To identify functional groups (e.g., C-Cl stretching at ~700 cm⁻¹ ).
- Elemental Analysis : To verify purity and stoichiometry (e.g., %C, %H, %N within ±0.4% of theoretical values ).
Q. How does the presence of chlorine at the 2-position influence the compound's reactivity?
The electron-withdrawing chlorine atom increases electrophilicity at adjacent positions, facilitating nucleophilic substitution (e.g., with amines or alkoxides ). It also stabilizes the aromatic system, affecting π-stacking interactions in biological targets like kinase active sites .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the chlorination step of pyrrolo[3,2-d]pyrimidine derivatives?
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce side reactions .
- Temperature Control : Maintain reflux temperatures (80–100°C) to ensure complete chlorination while avoiding decomposition .
- Catalyst Addition : Introduce Lewis acids like AlCl₃ to enhance electrophilic substitution efficiency . Example: Substituting aqueous ammonia with sublimed potassium tert-butoxide in THF increased yields from 55% to >70% in alkoxy-group introduction .
Q. What strategies are effective in resolving contradictory spectroscopic data during structural elucidation?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions (e.g., distinguishing pyrrole vs. pyrimidine protons ).
- Isotopic Labeling : Incorporate ¹³C or ¹⁵N labels to track substitution patterns in complex derivatives .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate .
Q. What methodologies are employed to evaluate the multi-target inhibitory activity of this compound derivatives in neurodegenerative disease models?
- Molecular Docking : Use software (e.g., Discovery Studio) to simulate interactions with Aβ fibrils (PDB: 2LMN) and cholinesterases (AChE: 1B41; BuChE: 1P0I) .
- In Vitro Assays :
- Thioflavin-T Fluorescence : Quantify Aβ aggregation inhibition (e.g., IC₅₀ = 900 nM for compound 8h ).
- Ellman’s Method : Measure cholinesterase inhibition (e.g., IC₅₀ = 6.6 µM for AChE ).
- Iron Chelation : Assess metal-binding capacity via UV-Vis at 562 nm (22–37% chelation efficiency ).
Q. Data Contradiction Analysis
- Example : Discrepancies in reported melting points for similar derivatives (e.g., >300°C in vs. 253–254°C in ) may arise from polymorphic forms or solvent-dependent crystallization .
- Resolution : Perform differential scanning calorimetry (DSC) to identify polymorphs and standardize recrystallization protocols (e.g., ethanol-DMF vs. methanol ).
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolo[3,2-d]pyrimidine Core
4-(tert-Butoxy)-2-chloro-5H-pyrrolo[3,2-d]pyrimidine (Compound 47)
- Molecular Formula : C₁₀H₁₃ClN₃O
- Molecular Weight : 226.69 g/mol .
- Key Features : A tert-butoxy group at position 4 enhances steric bulk and solubility in organic solvents.
- Synthesis : Derived from 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine (46) via substitution with potassium tert-butoxide (55% yield) .
- Applications : Used in developing inhibitors of Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase, critical for antimalarial drug discovery .
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a)
- Molecular Formula : C₇H₆BrClN₃
- Molecular Weight : 245.50 g/mol .
- Key Features : Bromine at position 7 increases electrophilicity, enabling cross-coupling reactions. The methyl group at position 5 enhances lipophilicity.
- Synthesis : Achieved via NaH-mediated methylation (Method A, 88% yield) or NBS bromination (Method B, 76% yield) .
- Applications : Demonstrates antimycobacterial activity, highlighting the role of halogenation in bioactivity .
4-Chloro-5-(2-chloroethyl)-5H-pyrrolo[3,2-d]pyrimidine
- Molecular Formula : C₈H₇Cl₂N₃
- Molecular Weight : 216.07 g/mol .
- Applications : Investigated in prodrug design due to its reactive side chain .
Analogous Pyrrolo-pyrimidine Derivatives with Modified Ring Systems
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₇H₅ClFN₃
- Molecular Weight : 185.59 g/mol .
- Key Features : Fluorine at position 5 improves metabolic stability; the [2,3-d] ring system alters electronic distribution compared to [3,2-d].
- Applications : Explored in oncology for targeting fluorine-sensitive enzyme active sites .
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Molecular Formula : C₇H₆ClN₃
- Molecular Weight : 167.60 g/mol .
- Key Features : Methyl group at position 5 enhances steric hindrance, affecting binding affinity.
- Applications : Intermediate in nucleotide analog synthesis .
Comparative Analysis Table
Properties
IUPAC Name |
2-chloro-5H-pyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-3-5-4(10-6)1-2-8-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPPASWKWXDDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(N=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672149 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119280-66-8 | |
Record name | 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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